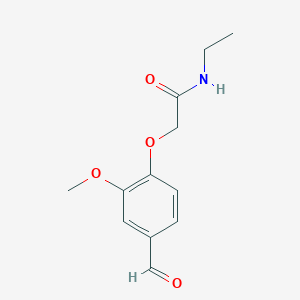

N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

CAS No.: 742116-67-2

Cat. No.: VC6549658

Molecular Formula: C12H15NO4

Molecular Weight: 237.255

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 742116-67-2 |

|---|---|

| Molecular Formula | C12H15NO4 |

| Molecular Weight | 237.255 |

| IUPAC Name | N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C12H15NO4/c1-3-13-12(15)8-17-10-5-4-9(7-14)6-11(10)16-2/h4-7H,3,8H2,1-2H3,(H,13,15) |

| Standard InChI Key | DEKHHYUNIVIVFV-UHFFFAOYSA-N |

| SMILES | CCNC(=O)COC1=C(C=C(C=C1)C=O)OC |

Introduction

Chemical Structure and Nomenclature

Structural Features

N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide features a phenoxy core substituted at the 4-position with a formyl group (-CHO) and at the 2-position with a methoxy group (-OCH₃). The acetamide moiety is linked via an ethyl chain (-CH₂CH₃) to the nitrogen atom, conferring both hydrophilicity and structural rigidity .

Molecular Formula: C₁₂H₁₅NO₄

IUPAC Name: N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide

Key Functional Groups:

-

Formyl group (aldehyde) at position 4

-

Methoxy group at position 2

-

Acetamide group with ethyl substitution

Synthesis and Manufacturing

Stepwise Synthesis Protocol

The synthesis typically involves a three-step process, as detailed in a 2010 Chemical Communications study :

-

Alkylation of 4-Formyl-2-Methoxyphenol:

React 4-formyl-2-methoxyphenol with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) to yield 2-(4-formyl-2-methoxyphenoxy)acetic acid ethyl ester. -

Ester Hydrolysis:

Hydrolyze the ester using sodium hydroxide (NaOH) in a tetrahydrofuran (THF)-methanol-water system to produce 2-(4-formyl-2-methoxyphenoxy)acetic acid. -

Amidation with Ethylamine:

React the acetic acid derivative with ethylamine using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial-Scale Production

Major suppliers include Changzhou Hopschain Chemical Co., Ltd. (China) and Enamine (Ukraine), which utilize continuous-flow reactors to optimize yield and purity .

Physicochemical Properties

The compound exhibits moderate hydrophobicity (logP ≈ 1.8) and is stable under inert atmospheres but prone to oxidation in aqueous media.

Applications in Drug Delivery and Nanotechnology

Light-Responsive Dendrimer Conjugates

Choi et al. (2010) conjugated N-ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide to polyamidoamine (PAMAM) dendrimers for targeted doxorubicin delivery . Key findings:

Comparative Analysis with Structural Analogues

| Compound | Key Structural Difference | Biological Activity |

|---|---|---|

| 2-(4-Bromo-2-methoxyphenoxy)acetamide | Bromine substituent | Enhanced kinase inhibition |

| N-Methyl analogue | Methyl vs. ethyl group | Reduced solubility (~1.4 mg/mL) |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume